molecular formula C12H11NO4S B021515 4-[(4-Aminophenyl)sulfonyl]resorcinol CAS No. 105456-60-8

4-[(4-Aminophenyl)sulfonyl]resorcinol

Cat. No.: B021515
CAS No.: 105456-60-8
M. Wt: 265.29 g/mol
InChI Key: NQQLJFOGMTTYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is a chemical compound with the molecular formula C12H11NO4S and a molecular weight of 265.285 g/mol . It is known for its unique structure, which includes a benzenediol core with an aminophenylsulfonyl group attached. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- typically involves the reaction of 1,3-benzenediol with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are often employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aminophenyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group allows for strong interactions with proteins, making it valuable in biochemical research .

Properties

CAS No.

105456-60-8

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonylbenzene-1,3-diol

InChI

InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2

InChI Key

NQQLJFOGMTTYCZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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